4-chloro-2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1H-imidazole-5-carbaldehyde
Overview
Description
4-chloro-2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1H-imidazole-5-carbaldehyde is a useful research compound. Its molecular formula is C16H10Cl2N2OS and its molecular weight is 349.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Oxidative chlorination of related imidazole-carbaldehydes leads to the formation of sulfonyl chlorides, which can further react to produce various sulfonamides and sulfonates. This process demonstrates the versatility of imidazole derivatives in synthesizing functional compounds (Grozav et al., 2017).
- The synthesis of novel pyrazole-imidazole hybrids was achieved through a one-pot cyclocondensation of pyrazole-4-carbaldehyde derivatives. This highlights the compound's utility in creating diverse hybrid molecules with potential biological activities (Khalifa et al., 2017).
- Structural studies on similar compounds, like 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, show their potential as versatile intermediates in synthesizing new pyrazole derivatives (Xu & Shi, 2011).
Biological Applications
- Imidazole derivatives, such as 5-chloro-1-ethyl-2-methyl-N-phenyl-1H-imidazole-4-sulphonamide, have been synthesized and evaluated for their antifungal and antibacterial properties. These studies demonstrate the potential of imidazole derivatives in developing new antimicrobial agents (Ovonramwen et al., 2021).
Crystallography and Material Science
- Crystallographic studies of related compounds, like 4-chloro-2-[1-(4-ethylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]phenol, provide insights into the molecular arrangements that are crucial for developing materials with specific properties (Shraddha et al., 2020).
Photophysical Properties
- Novel indolyl-thiazolo-triazines synthesized from related carbaldehydes exhibit significant photophysical properties, making them candidates for applications in organic fluorescent materials and semiconductors (Sravanthi & Manju, 2015).
Mechanism of Action
Target of action
The compound belongs to the class of imidazoles. Imidazoles generally target enzymes like cytochrome P450s, which play a crucial role in drug metabolism and synthesis of cholesterol, steroids, and other lipids .
Mode of action
Imidazoles typically inhibit the conversion of lanosterol to ergosterol via the inhibition of the enzyme cytochrome P450 14α-demethylase, resulting in a change in fungal cell membrane lipid composition .
Biochemical pathways
The inhibition of cytochrome P450 14α-demethylase by imidazoles affects the ergosterol biosynthesis pathway, which can lead to altered cell membrane permeability in fungi .
Result of action
The inhibition of ergosterol synthesis by imidazoles can lead to growth inhibition or osmotic disruption of the fungal cell .
Properties
IUPAC Name |
5-chloro-2-(4-chlorophenyl)sulfanyl-3-phenylimidazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2OS/c17-11-6-8-13(9-7-11)22-16-19-15(18)14(10-21)20(16)12-4-2-1-3-5-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLILUAZTIVSEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=C2SC3=CC=C(C=C3)Cl)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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